N1,N2-Dimethylbenzene-1,2-diamine
Overview
Description
N1,N2-Dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and each amino group is further substituted with a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N2-Dimethylbenzene-1,2-diamine can be synthesized through several methods. One common method involves the methylation of benzene-1,2-diamine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes where benzene-1,2-diamine is reacted with methylating agents in large reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form N1,N2-dimethylcyclohexane-1,2-diamine under hydrogenation conditions.
Substitution: It can participate in electrophilic substitution reactions, where the amino groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides are used for functionalization.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: N1,N2-dimethylcyclohexane-1,2-diamine.
Substitution: Various functionalized derivatives depending on the electrophilic reagent used.
Scientific Research Applications
N1,N2-Dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N2-Dimethylbenzene-1,2-diamine depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of amino groups, which can donate electron pairs to electrophiles. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, or other non-covalent interactions.
Comparison with Similar Compounds
N1,N1-Dimethylbenzene-1,2-diamine: Similar structure but with both methyl groups on the same nitrogen atom.
N,N-Dimethyl-1,2-benzenediamine: Another isomer with different substitution patterns.
Uniqueness: N1,N2-Dimethylbenzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. Its distinct structure allows for unique applications and properties compared to its isomers and other similar compounds.
Properties
IUPAC Name |
1-N,2-N-dimethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAPFAAAQBMYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472602 | |
Record name | 3,4-dimethylaminophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-79-4 | |
Record name | 3,4-dimethylaminophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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